molecular formula C21H21ClN2O2S B2985548 3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline CAS No. 895647-45-7

3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B2985548
CAS No.: 895647-45-7
M. Wt: 400.92
InChI Key: GKIRKTHCFHTDHP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline, also known as CPQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biology. CPQ is a quinoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura coupling reaction.

Scientific Research Applications

Synthesis and Characterization

  • 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was synthesized and characterized through various spectroscopic methods. The molecule's biological activity was elucidated through molecular docking studies, indicating potential for binding with human serum albumin (HSA) (Murugesan et al., 2021).

Fluorescent Probes

  • A series of quinoline derivatives exhibited fluorescent properties in solution, with some compounds emitting green light in polar solvents. These compounds demonstrate potential as fluorescent probes for various applications (Bodke et al., 2013).

Catalytic Applications

  • Titanium nanomaterial-based sulfonic acid catalysts showed efficiency in synthesizing quinoline derivatives. The catalysts were characterized through multiple spectroscopic techniques and exhibited potential for large-scale production due to their high yield and cost-effectiveness (Murugesan et al., 2017).

Anticancer Potential

  • Quinoline derivatives were designed and synthesized with potential anticancer activities. The cytotoxicity of these compounds was tested on various cancer cell lines, indicating their potential as effective anticancer agents (Solomon et al., 2019).

Molecular Docking Studies

  • Quinoline derivatives were evaluated as potential cancer inhibitors in molecular docking studies, demonstrating their potential in medicinal chemistry applications (Kamaraj et al., 2021).

Nanocrystalline Catalysts

  • A study on nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing quinoline derivatives showcased its effectiveness and reusability, hinting at applications in green chemistry (Murugesan et al., 2016).

Antibacterial and Antimalarial Agents

  • Novel quinoline derivatives were synthesized and evaluated for their antimicrobial and antimalarial activities, showing promising results against various microorganisms (Parthasaradhi et al., 2015).

Antibacterial Activity

  • A study focused on synthesizing quinoxaline sulfonamides with antibacterial activity against Staphylococcus spp. and Escherichia coli, highlighting their potential in the development of new antibacterial agents (Alavi et al., 2017).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-15-10-12-24(13-11-15)21-18-4-2-3-5-19(18)23-14-20(21)27(25,26)17-8-6-16(22)7-9-17/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRKTHCFHTDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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